molecular formula C19H22N4O5S B11203788 3-cyclopentyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

3-cyclopentyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No.: B11203788
M. Wt: 418.5 g/mol
InChI Key: BFERVAWHURCTQJ-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a nitrophenyl group, and a thieno[3,4-c]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization. Common synthetic routes may involve the use of cyclopentanone, 4-nitrobenzaldehyde, and thiophene derivatives under specific reaction conditions such as refluxing in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the thieno[3,4-c]pyrazole core.

Scientific Research Applications

3-cyclopentyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The thieno[3,4-c]pyrazole core may also play a role in binding to specific proteins or nucleic acids, affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-cyclopentyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide lies in its thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H22N4O5S

Molecular Weight

418.5 g/mol

IUPAC Name

3-cyclopentyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

InChI

InChI=1S/C19H22N4O5S/c24-18(10-5-13-3-1-2-4-13)20-19-16-11-29(27,28)12-17(16)21-22(19)14-6-8-15(9-7-14)23(25)26/h6-9,13H,1-5,10-12H2,(H,20,24)

InChI Key

BFERVAWHURCTQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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